An In-depth Technical Guide to 6-Chlorohexanoic Acid (CAS: 4224-62-8)
An In-depth Technical Guide to 6-Chlorohexanoic Acid (CAS: 4224-62-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorohexanoic acid, identified by the CAS number 4224-62-8, is a bifunctional organic compound featuring a six-carbon aliphatic chain terminated by a carboxylic acid group at one end and a chlorine atom at the other. This unique structure makes it a valuable and versatile intermediate in organic synthesis. Its alternative names include 6-chlorocaproic acid and ε-chlorocaproic acid.[1][2] The presence of two reactive centers—the carboxyl group and the alkyl chloride—allows for a wide range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This document provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental properties of 6-Chlorohexanoic acid are summarized below. The compound typically appears as a colorless to light yellow liquid or a white crystalline lump, depending on the ambient temperature.[4][5]
| Property | Value | Source(s) |
| CAS Number | 4224-62-8 | [2] |
| Molecular Formula | C₆H₁₁ClO₂ | [2][6] |
| Molecular Weight | 150.60 g/mol | [2][6] |
| IUPAC Name | 6-chlorohexanoic acid | [2] |
| Synonyms | 6-Chlorocaproic acid, ε-Chlorocaproic acid | [1][2] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [4][5] |
| Melting Point | 24-26 °C | [1] |
| Boiling Point | 116-117 °C at 1.3 Torr; 254.4 °C at 760 mmHg | [1][] |
| Density | 1.1320 g/cm³ at 20 °C | [1][8] |
| Canonical SMILES | C(CCC(=O)O)CCCl | [1][2] |
| InChI | InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | [2] |
| InChIKey | XWWKSLXUVZVGSP-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic data is critical for the structural confirmation and purity analysis of 6-Chlorohexanoic acid. The following spectral information is publicly available in various databases.
| Spectrum Type | Availability / Source |
| ¹H NMR | Available, data can be found on platforms like ChemicalBook.[9] |
| ¹³C NMR | Available for derivatives such as the methyl ester.[10] |
| Mass Spectrometry (GC-MS) | Available, data can be found on platforms like PubChem and NIST.[2][11] |
| Infrared (IR) Spectroscopy | Available, data can be found on platforms like PubChem.[2] |
| Raman Spectroscopy | Available, data can be found on platforms like SpectraBase.[2] |
Synthesis and Manufacturing
6-Chlorohexanoic acid can be synthesized through several routes. A common and straightforward laboratory-scale method involves the oxidation of the corresponding alcohol, 6-chloro-1-hexanol (B31631).
Experimental Protocol: Synthesis from 6-Chloro-1-hexanol[14]
This protocol describes the oxidation of 6-chloro-1-hexanol using Jones reagent.
Materials:
-
6-chloro-1-hexanol (1 equivalent)
-
Acetone (B3395972) (solvent)
-
Jones reagent (chromic acid in sulfuric acid)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-chloro-1-hexanol (1 equiv.) in acetone and cool the stirred solution to 0°C in an ice bath.
-
Add Jones reagent dropwise to the solution. Continue the addition until a persistent orange color is observed, indicating an excess of the oxidant.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Filter the mixture to remove chromium salts.
-
Remove the solvent (acetone) from the filtrate under reduced pressure.
-
Take up the resulting residue in diethyl ether and wash it with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to afford the final product, 6-chlorohexanoic acid.
Reactivity and Chemical Reactions
The dual functionality of 6-Chlorohexanoic acid dictates its chemical reactivity. The carboxylic acid group can undergo esterification and acid-base reactions, while the terminal chlorine atom is susceptible to nucleophilic substitution.[1]
Key Chemical Reactions:
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., azides, amines, cyanides) to introduce new functional groups.
-
Acid Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride.
Experimental Protocol: Synthesis of 6-Chlorohexanoyl Chloride[14]
This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride, a key step for subsequent reactions like Friedel-Crafts acylation or amide bond formation.
Materials:
-
6-Chlorohexanoic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (2 equivalents)
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, combine 6-chlorohexanoic acid (1 equiv.) and thionyl chloride (2 equiv.).
-
Heat the reaction mixture to 70-80°C for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting 6-chlorohexanoyl chloride is often used in the next synthetic step without further purification.
Applications in Research and Drug Development
6-Chlorohexanoic acid is a crucial intermediate with diverse applications across multiple scientific disciplines.
-
Pharmaceutical Industry : It serves as a fundamental building block in the synthesis of various pharmaceuticals.[1][3] It is particularly noted as a PROTAC (PROteolysis TArgeting Chimera) linker, which can be used in the synthesis of PROTACs for targeted protein degradation.[6] It is also a precursor for creating bioactive molecules, such as analogs of natural products like curcumin (B1669340) with potential anti-inflammatory properties, and for synthesizing peptide mimics to study biological processes.[1]
-
Agrochemical Production : The compound is utilized in the manufacturing of agrochemicals.[1][3]
-
Material Science : 6-Chlorohexanoic acid is employed in material science research. It can be incorporated into molecular structures to synthesize liquid crystals or to modify the properties of polymers, such as enhancing thermal stability and mechanical strength.[1]
-
Organic Synthesis : Its reactive nature makes it a valuable intermediate for synthesizing a wide range of other organic compounds.[1][3]
Biological Activity and Signaling Pathways
While specific biological activities for 6-chlorohexanoic acid itself are not extensively documented, its role as a precursor for bioactive molecules is significant.[1] For instance, its derivatives are designed to interact with biological systems.
A related class of compounds, short-chain chloroacetic acids, has been shown to induce skin aging by activating the cGAS-STING-NF-κB signaling pathway.[12] This pathway is a component of the innate immune system that responds to cytosolic DNA. Exposure to these acids can increase reactive oxygen species (ROS), trigger inflammation, and lead to cell cycle arrest.[12] While this research was not conducted on 6-chlorohexanoic acid, it provides a potential framework for investigating the biological impact of halogenated carboxylic acids.
Safety and Toxicology
6-Chlorohexanoic acid is classified as a corrosive substance and requires careful handling. It can cause severe skin burns and eye damage upon contact.[1]
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS05 (Corrosive) | [13] |
| Signal Word | Danger | [13] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [1][2][13] |
| Precautionary Statements | P260: Do not breathe dust/mist/fumes/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [1][2][5] |
| Toxicity Data | LD50 (Oral, Rat): 3080 mg/kg | [14] |
| UN Number | 3265 (for corrosive, acidic, organic solid, n.o.s.) | [13] |
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[5]
Conclusion
6-Chlorohexanoic acid (CAS 4224-62-8) is a highly versatile and reactive chemical intermediate. Its bifunctional nature allows for a broad scope of synthetic applications, making it an indispensable tool for researchers in drug discovery, agrochemical development, and material science. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in industrial processes.
References
- 1. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 2. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 6-Chlorohexanoic acid | 4224-62-8 [chemicalbook.com]
- 5. 6-Chlorohexanoic acid | 4224-62-8 [amp.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 6-Chlorohexanoic acid(4224-62-8) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 6-Chlorohexanoic acid, 4-cyanophenyl ester [webbook.nist.gov]
- 12. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. 6-Chlorohexanoic acid | CAS#:4224-62-8 | Chemsrc [chemsrc.com]
